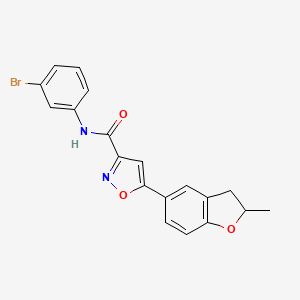![molecular formula C20H20N2O3 B11354922 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11354922.png)
2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is a complex organic compound that belongs to the class of benzoxazoles and piperidines This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a piperidine ring, and a methoxybenzoyl group attached to the piperidine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with a carboxylic acid derivative.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Attachment of the Methoxybenzoyl Group: The final step involves the acylation of the piperidine nitrogen with 4-methoxybenzoyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzoxazole ring, potentially converting it to a benzoxazoline derivative.
Substitution: The methoxy group on the benzoyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Benzoxazoline derivatives.
Substitution: Various substituted benzoyl derivatives.
科学的研究の応用
2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
2-[1-(4-メトキシベンゾイル)ピペリジン-4-イル]-1,3-ベンゾキサゾールの作用機序は、体内の特定の分子標的との相互作用を伴います。この化合物は、神経伝達物質受容体や酵素に作用し、その活性を調節し、治療効果をもたらす可能性があります。正確な経路と標的は、特定の用途と研究されている生物学的システムによって異なる場合があります。
類似の化合物:
- 2-[1-(4-クロロベンゾイル)ピペリジン-4-イル]-1,3-ベンゾキサゾール
- 2-[1-(4-メチルベンゾイル)ピペリジン-4-イル]-1,3-ベンゾキサゾール
- 2-[1-(4-フルオロベンゾイル)ピペリジン-4-イル]-1,3-ベンゾキサゾール
独自性: 2-[1-(4-メトキシベンゾイル)ピペリジン-4-イル]-1,3-ベンゾキサゾールは、メトキシ基の存在によりユニークです。この官能基は、化合物の化学反応性と生物学的活性を影響を与える可能性があります。この官能基は、化合物の溶解性と特定の生物学的標的との相互作用能力を高める可能性があり、研究開発にとって貴重な化合物となります。
類似化合物との比較
- 2-[1-(4-Chlorobenzoyl)piperidin-4-yl]-1,3-benzoxazole
- 2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole
- 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole
Uniqueness: 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and its ability to interact with specific biological targets, making it a valuable compound for research and development.
特性
分子式 |
C20H20N2O3 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H20N2O3/c1-24-16-8-6-15(7-9-16)20(23)22-12-10-14(11-13-22)19-21-17-4-2-3-5-18(17)25-19/h2-9,14H,10-13H2,1H3 |
InChIキー |
TZOQPPOARBBOHW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11354839.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11354840.png)

![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide](/img/structure/B11354850.png)
![2,4-dimethyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-5-carboxamide](/img/structure/B11354855.png)
![4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11354862.png)
![N-(3,4-dimethoxyphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11354877.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11354894.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11354910.png)
![2-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11354912.png)
![3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B11354913.png)
![5-[(4-ethylbenzyl)(furan-2-ylmethyl)amino]-N-(2-fluorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11354923.png)
![2-[1-(3-Chloro-4-methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B11354928.png)
